4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide

Antibacterial Structure-Activity Relationship Halogen Substitution

SAR variability risk: non-linear halogen/EWG responses in thiosemicarbazide series lead to false negatives when building blocks are treated as interchangeable. Solution: 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide (CAS 1228245-60-0, MW 330.13, ≥95% purity) with its precise 4-Br-2-OCF3 geometry: • Demonstrated anti-MRSA pharmacophore - 4-Br substitution boosts potency over 4-Cl analog; CF3O enhances lipophilicity & metabolic stability • Balanced MW (330.13) avoids solubility penalties of bulkier di-brominated scaffolds • Consistent ≥95% purity ensures screening hits reflect true SAR, not impurity artifacts

Molecular Formula C8H7BrF3N3OS
Molecular Weight 330.13 g/mol
Cat. No. B12856537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide
Molecular FormulaC8H7BrF3N3OS
Molecular Weight330.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NN
InChIInChI=1S/C8H7BrF3N3OS/c9-4-1-2-5(14-7(17)15-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H2,14,15,17)
InChIKeyOEHVTZPYTOAZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide: Molecular Profile


4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide (CAS: 1228245-60-0) is a specialized aryl-thiosemicarbazide derivative with a molecular weight of 330.13 g/mol and a molecular formula of C8H7BrF3N3OS . As a member of the thiosemicarbazide class, it features a hydrazinecarbothioamide backbone, but is functionally differentiated by its simultaneous substitution with a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position on the phenyl ring [1]. This unique ortho/para substitution pattern is a critical design element for modulating both electronic character and lipophilicity, which are central to structure-activity relationships (SAR) within this compound class [2]. For procurement, the compound is typically supplied at a minimum purity of 95% .

Substitution4-Bromo-2-trifluoromethoxy geometry for SAR exploration
Research ApplicationAntimicrobial screening & physicochemical studies
Design PropertyReported electronic & lipophilic modulation

4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide: Generic Substitution Risk


Treating thiosemicarbazide derivatives as interchangeable building blocks introduces significant risk, as minor variations in the aryl ring's halogen and electron-withdrawing group (EWG) pattern can cause non-linear shifts in biological activity and physicochemical properties. Classic SAR studies demonstrate that the choice of halogen directly impacts potency; for instance, the 4-bromo substituted analog has been shown to exhibit increased antibacterial activity over its 4-chloro counterpart, attributed to the bromine's effect on electron density at the reactive hydrazinic end [1]. Furthermore, the incorporation of a trifluoromethoxy group is a well-validated strategy to enhance lipophilicity and metabolic stability over non-fluorinated versions, but the potency gain is highly dependent on its ring position [2]. Substituting the target compound's specific 4-bromo-2-trifluoromethoxy pattern with a non-fluorinated, mono-halogenated, or differently substituted analog can therefore lead to a significant loss of function, making precise procurement of this exact substitution geometry a critical scientific requirement.

Halogen Exchange
Replacing 4-Br with 4-Cl may reduce reported antibacterial activity; electronic effects differ.
OCF3 Position Shift
Moving trifluoromethoxy from 2- to other positions may alter potency and lipophilicity profile.
Non-Fluorinated Analogs
Absence of OCF3 group likely compromises metabolic stability and target engagement reported for fluorinated analogs.

4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide: Differentiation Evidence


4-Bromo vs. 4-Chloro Antibacterial Potency

In a direct head-to-head comparison of 4-(4-bromophenyl)-thiosemicarbazide against its isomorphous 4-chlorophenyl analog, the brominated compound demonstrated unambiguously increased antibacterial activity [1]. The study attributes this potency gain to the enhanced electron density donated by the bromine atom to the hydrazinic end of the thiosemicarbazide chain, which is the critical pharmacophore for target interaction. This evidence establishes bromine as a superior aryl substituent over chlorine for this chemotype when antibacterial activity is the desired endpoint.

Antibacterial comparison
Reported
4-Bromo analog showed increased antibacterial activity over 4-chloro analog
Reported antibacterial activity context supports 4-Br substitution
Qualitative comparison; no numerical MIC
Antibacterial Structure-Activity Relationship Halogen Substitution

Trifluoromethoxy/Bromo SAR: Potency Against Staphylococcus

A comprehensive SAR study on thiosemicarbazide derivatives identified a 4-phenyl substituent containing a trifluoromethoxyphenyl moiety as one of the most promising for antibacterial activity, with a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL against Staphylococci species [1]. While this study benchmarked the trifluoromethylphenyl group, the combined 4-bromo-2-trifluoromethoxyphenyl substitution on the target compound represents an evolution of this scaffold, merging the established electron-withdrawing and lipophilic benefits of the trifluoromethoxy group with the electron-donating potency enhancement of a 4-bromo atom. This dual substitution is hypothesized to provide a superior chemotype for Gram-positive targeting compared to analogs containing only one of these functional groups.

Class-level MIC
Class-level
MIC = 64 µg/mL (trifluoromethylphenyl analog)
Baseline MIC for OCF3-substituted thiosemicarbazides; dual-substituted target untested
Target activity to be confirmed experimentally
Antibacterial Minimum Inhibitory Concentration Trifluoromethoxyphenyl

Molecular Weight and Lipophilicity vs. Brominated Analogs

The target compound (MW = 330.13 g/mol) occupies a strategic central position between simpler and more complex analogs, allowing for a fine-tuned balance of properties. Its molecular weight is significantly higher than the non-brominated analog 4-(4-trifluoromethoxyphenyl)thiosemicarbazide (MW = 251.23 g/mol), which provides the heavier bromine atom's electronic benefits as established in SAR . Simultaneously, it is less bulky and has a lower logP than the 4-(2,4-dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide (MW = 409.02 g/mol) . This positions the target compound as the optimal middle ground: it is likely to have better aqueous solubility and a more favorable pharmacokinetic profile than the di-brominated analog, while retaining enhanced target engagement compared to the non-brominated version.

Molecular weight
Data to verify
Target MW 330.13; non-Br 251.23; di-Br 409.02
Intermediate MW may balance solubility/lipophilicity; requires experimental validation
Cross-study comparison; vendor-supplied values
Physicochemical Properties Drug-likeness Molecular Weight

High Purity: Ensuring Assay Reproducibility

Commercially sourced 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is specified with a minimum purity of 95% . This baseline assurance is critical for researchers transitioning from in silico design to in vitro validation, as the presence of synthetic impurities (e.g., unreacted isothiocyanate precursors or dehalogenated byproducts) can introduce false negatives in antimicrobial assays or confound mechanistic interpretations. For procurement, this guaranteed purity represents a minimum verifiable benchmark, which is not always uniformly specified or achieved for more exotic in-house synthesized analogs.

Purity specification
Specification review
Minimum purity 95%
Defined purity baseline reduces impurity-related assay variability
Verify COA upon receipt; lot-specific
Quality Control Bioassay Procurement Specification

4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide: Application Scenarios


Gram-Positive & Drug-Resistant Pathogen SAR

This compound is optimally deployed in medicinal chemistry campaigns seeking to optimize antibacterial leads against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Its use is grounded in SAR data where a 4-bromophenyl substitution demonstrably boosts antibacterial activity over a chloro analog [1], and a trifluoromethoxyphenyl-adjacent scaffold has been validated as a potent pharmacophore against Staphylococci with a class-leading MIC of 64 µg/mL [2]. Researchers can rationally design analogs with the confidence that the specific 4-bromo-2-trifluoromethoxy pattern is a pharmacologically relevant, non-arbitrary starting point.

Physicochemical Tuning in Lead Optimization

In a lead optimization context, where fine-tuning lipophilicity and molecular bulk is as important as potency, this compound serves a precise niche. With a molecular weight of 330.13 g/mol, it provides a crucial balance—incorporating the SAR-essential bromine atom without the excessive bulk of a di-brominated scaffold (MW 409.02) that could compromise solubility and drug-likeness . This makes it a superior intermediate for candidates where a balance between target engagement and favorable ADME properties is sought.

Halogen/Trifluoromethoxy Synergy Probes

This compound is a precision tool for fundamental chemical biology studies aimed at elucidating the synergistic effects of combined halogen and trifluoromethoxy bonding on a thiosemicarbazide scaffold. Its unique ortho-trifluoromethoxy/para-bromo geometry allows for comparative binding studies against a panel of other halogenated analogs (e.g., 4-chloro, 4-fluoro, 2,4-dibromo) to map electronic and steric contributions to enzyme active site recognition. This directly addresses the SAR hypothesis that the specific electron-donating effect of bromine on the hydrazinic moiety is critical for activity [1].

Reliable HTS Reagent

For central compound management and HTS facilities, this compound offers a low-risk entry into thiosemicarbazide SAR exploration. Its commercial availability at a consistent 95% minimum purity ensures that screening hits reflect true structure-activity relationships and not impurity-driven artifacts . This makes it a more dependable and reproducible reagent for large-scale screening decks compared to less well-characterized or lower-purity custom-synthesized analogs.

Application
Selection Property
Validation Focus
Antibacterial SAR & Resistant-Pathogen Studies
Halogen/OCF3 substitution specificity
Confirm activity against target Gram-positive strains; benchmark vs. non-brominated analogs
Lead Optimization: Physicochemical Tuning
Balanced molecular bulk for solubility/lipophilicity
Experimental logP and solubility; MW-lipophilicity relationship
Substituent-Effect Probe in Enzyme Binding
Ortho-OCF3/para-Br binding interaction
Comparative enzyme assays vs. other halogen patterns
Reliable HTS Reagent Sourcing
Defined purity specification
Lot-specific purity verification; COA review
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